5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride
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Overview
Description
5-Amino-2-(trifluoromethyl)bicyclo[221]heptan-2-ol;hydrochloride is a chemical compound with the molecular formula C8H12F3NO·HCl It is a bicyclic compound featuring an amino group, a trifluoromethyl group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride typically involves multiple steps. One common method starts with the preparation of the bicyclic heptane structure, followed by the introduction of the trifluoromethyl group and the amino group. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may produce a primary amine.
Scientific Research Applications
5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, while the amino and hydroxyl groups can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins or enzymes, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptane: Lacks the hydroxyl group, which may affect its reactivity and binding properties.
2-(Trifluoromethyl)bicyclo[2.2.1]heptan-2-ol: Lacks the amino group, which may influence its biological activity.
5-Amino-2-(methyl)bicyclo[2.2.1]heptan-2-ol: Substitutes the trifluoromethyl group with a methyl group, potentially altering its chemical and biological properties.
Uniqueness
5-Amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride is unique due to the presence of both the trifluoromethyl group and the amino group on the bicyclic heptane structure. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5-amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO.ClH/c9-8(10,11)7(13)3-4-1-5(7)2-6(4)12;/h4-6,13H,1-3,12H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVUHQFBTWQKYEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1CC2(C(F)(F)F)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2287331-48-8 |
Source
|
Record name | 5-amino-2-(trifluoromethyl)bicyclo[2.2.1]heptan-2-ol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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